

A Technical Guide to the Synthesis and Characterization of E-3-Hydroxy-Apatinib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Apatinib metabolite M1-1	
Cat. No.:	B15190955	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of E-3-hydroxy-apatinib, a major active metabolite of the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, apatinib. While a de novo chemical synthesis protocol is not widely published, this document outlines a standard methodology for its biological generation via in vitro metabolism of the parent drug. Detailed protocols for the characterization of E-3-hydroxy-apatinib using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of its key physicochemical and pharmacokinetic properties. Furthermore, this guide illustrates the pertinent biological pathways associated with apatinib and its metabolites, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and oncology.

Introduction

Apatinib, a potent and selective small-molecule tyrosine kinase inhibitor of VEGFR-2, has demonstrated significant anti-angiogenic and anti-tumor activity in a variety of solid tumors.[1] The biotransformation of apatinib in humans is extensive, leading to several metabolites, among which E-3-hydroxy-apatinib (also known as trans-3-hydroxy-apatinib or M1-2) is a major circulating and active metabolite.[2] Understanding the synthesis, characterization, and biological activity of this metabolite is crucial for a complete comprehension of apatinib's overall pharmacological profile, including its efficacy and potential for drug-drug interactions.

This guide serves as a technical resource for professionals engaged in the study of apatinib and its metabolites. It consolidates available data on E-3-hydroxy-apatinib and presents it in a structured and accessible format, complete with detailed experimental protocols and visual diagrams of key processes and pathways.

Physicochemical and Pharmacokinetic Properties

A summary of the known quantitative data for E-3-hydroxy-apatinib is presented in the tables below.

Table 1: Physicochemical Properties of E-3-Hydroxy-Apatinib

Property	Value	Reference
Molecular Formula	C24H25N5O2	[3] (deduced)
Molecular Weight	415.49 g/mol	[3] (deduced)
Stereochemistry	Trans configuration of the hydroxyl group on the cyclopentyl ring	[2]

Table 2: Pharmacokinetic Parameters of Apatinib and its Metabolites (Human Plasma)

Analyte	Lower Limit of Quantificati on (LLOQ) (ng/mL)	Linear Range (ng/mL)	Intra-assay Precision (%)	Inter-assay Precision (%)	Accuracy (%)
Apatinib	3.00	3.00 - 2000	< 11.3	< 13.8	-5.8 to 3.3
trans-3- hydroxy- apatinib (M1- 2)	3.00	3.00 - 2000	< 11.3	< 13.8	-5.8 to 3.3
cis-3- hydroxy- apatinib (M1- 1)	3.00	3.00 - 2000	< 11.3	< 13.8	-5.8 to 3.3
apatinib-25- N-oxide (M1- 6)	3.00	3.00 - 2000	< 11.3	< 13.8	-5.8 to 3.3
cis-3- hydroxy- apatinib-O- glucuronide (M9-2)	3.00	3.00 - 2000	< 11.3	< 13.8	-5.8 to 3.3

Data adapted from a study on the simultaneous determination of apatinib and its major metabolites.[2]

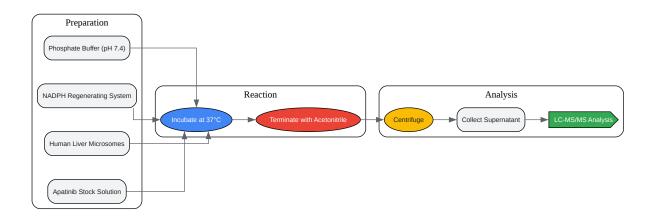
Synthesis of E-3-Hydroxy-Apatinib

A direct chemical synthesis for E-3-hydroxy-apatinib is not readily available in the public domain. However, for research and analytical purposes, it can be generated through in vitro metabolism of apatinib. This approach utilizes liver microsomes, which contain the necessary cytochrome P450 enzymes responsible for the drug's biotransformation.

Experimental Protocol: In Vitro Generation of E-3-Hydroxy-Apatinib

Objective: To generate E-3-hydroxy-apatinib from apatinib using human liver microsomes for subsequent characterization.

Materials:


- Apatinib
- Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Incubator/shaker at 37°C
- Centrifuge

Procedure:

- Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and the NADPH regenerating system.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
- Initiation of Reaction: Add apatinib (dissolved in a small amount of organic solvent like DMSO, with the final solvent concentration being low, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration can be varied to study reaction kinetics.

- Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 60 minutes).
- Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
- Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, including E-3-hydroxy-apatinib.
- Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified if necessary.

Click to download full resolution via product page

Caption: Workflow for the in vitro generation of E-3-hydroxy-apatinib.

Characterization of E-3-Hydroxy-Apatinib

The primary method for the identification and quantification of E-3-hydroxy-apatinib is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the detection of the metabolite in complex biological matrices.

Experimental Protocol: LC-MS/MS Characterization

Objective: To identify and quantify E-3-hydroxy-apatinib in a sample matrix.

Instrumentation:

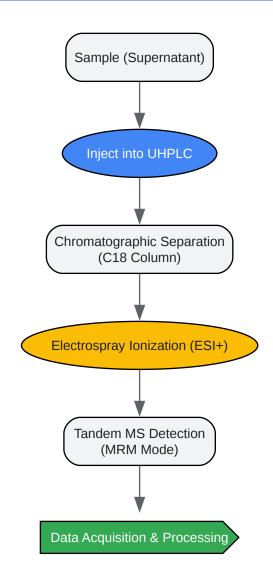
- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example):

- Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to separate the metabolite from the parent drug and other metabolites.
- Flow Rate: 0.3 0.5 mL/min.
- Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

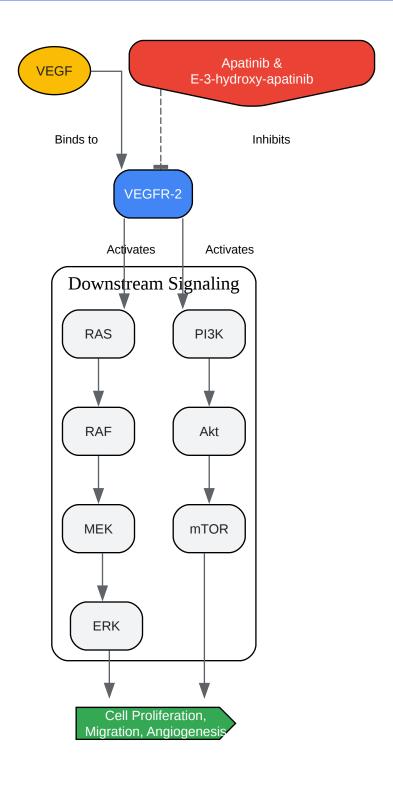
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).



- MRM Transitions: Specific precursor-to-product ion transitions for E-3-hydroxy-apatinib and an internal standard need to be determined. For apatinib, a reported transition is m/z 400.2
 → 329.2. The transition for E-3-hydroxy-apatinib would be expected at m/z 416.2, with fragmentation patterns to be determined experimentally.
- Source Parameters: Optimized parameters for capillary voltage, source temperature, and gas flows.

Procedure:

- Sample Preparation: As described in the in vitro generation protocol (Section 3.1).
- Injection: Inject a small volume (e.g., $5 \mu L$) of the sample supernatant onto the LC system.
- Chromatographic Separation: The analytes are separated on the C18 column based on their hydrophobicity.
- Mass Spectrometric Detection: The eluent from the column is introduced into the ESI source.
 The analytes are ionized, and the specific MRM transitions for E-3-hydroxy-apatinib and the internal standard are monitored.
- Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve and quantify the concentration of E-3-hydroxy-apatinib in the sample.


Click to download full resolution via product page

Caption: Experimental workflow for the LC-MS/MS characterization.

Biological Context: Signaling Pathway

Apatinib exerts its anti-angiogenic effects primarily by inhibiting the VEGFR-2 signaling pathway.[4] This inhibition prevents the proliferation and migration of endothelial cells, which are essential for tumor neovascularization.[1] While the specific activity of E-3-hydroxy-apatinib on this pathway requires further detailed investigation, as an active metabolite, it is presumed to contribute to the overall pharmacological effect of the parent drug by also targeting VEGFR-2.

Click to download full resolution via product page

Caption: Apatinib's inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of E-3-hydroxy-apatinib. While a de novo chemical synthesis is not established in the literature, a robust method for its generation through in vitro metabolism has been presented. The guide also offers a comprehensive protocol for its characterization using LC-MS/MS, a highly sensitive and specific analytical technique. The provided diagrams and data tables serve as a quick reference for researchers. A deeper understanding of the synthesis, properties, and biological activity of E-3-hydroxy-apatinib is essential for the continued development and optimization of apatinib as a therapeutic agent in oncology. Further research into the specific pharmacological and toxicological profile of this major metabolite is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Apatinib inhibits glycolysis by suppressing the VEGFR2/AKT1/SOX5/GLUT4 signaling pathway in ovarian cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis and Characterization of E-3-Hydroxy-Apatinib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15190955#synthesis-and-characterization-of-e-3-hydroxy-apatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com